2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Overview
Description
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like silica-supported niobium complex to obtain the final product with moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Chemistry: It is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use as a therapeutic agent due to its biological activity.
Industry: It is used in the production of herbicides, colorants, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and applications.
Indole derivatives: Indole derivatives possess a similar aromatic nucleus and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiazole derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-15(22)10-5-3-9(7-12(10)16(20)23)19-14(21)11-4-2-8(17)6-13(11)18/h2-7H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWOTGEIOXRJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323962 | |
Record name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677101 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301858-58-2 | |
Record name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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